![molecular formula C13H16FN3O3S B5532306 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B5532306.png)
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves strategic fluorination techniques, aiming to incorporate fluorine atoms into organic frameworks. For instance, the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was achieved through the O-alkylation of 3-(1-triphenylmethyl-1H-imidazol-4-yl)propanol with 4-[18F]fluorobenzyl bromide, indicating the complexity and precision required in the synthesis of fluorinated compounds (Iwata et al., 2000).
Molecular Structure Analysis
The crystal structures of compounds closely related to 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide reveal significant insights into their molecular architecture. For example, the crystal structure analysis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide showed that C—H⋯O intermolecular interactions lead to a three-dimensional architecture, highlighting the role of fluorine and methoxy groups in stabilizing the molecular structure through hydrogen bonding (Rodrigues et al., 2015).
Chemical Reactions and Properties
Fluorinated compounds are known for their unique reactivity due to the electronegative nature of fluorine. Studies on the reactivity of fluorinated sulfonamides, such as the copper-mediated C-H amination of imidazopyridines with N-fluorobenzenesulfonimide, demonstrate the potential for selective functionalization of imidazolyl compounds, providing pathways for the synthesis of derivatives of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide (Lu et al., 2018).
Physical Properties Analysis
The physical properties of fluorinated compounds are significantly influenced by the presence of fluorine, which affects their solubility, volatility, and thermal stability. While specific studies on 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide are not provided, analogs demonstrate the impact of fluorination on enhancing physical properties, such as increased metabolic stability and bioavailability, which are crucial for potential pharmaceutical applications (Mano et al., 2004).
Future Directions
properties
IUPAC Name |
3-fluoro-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S/c1-20-13-4-3-11(9-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEQRJGCTFFXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide |
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